molecular formula C27H19NO3 B406043 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 331972-52-2

6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B406043
CAS No.: 331972-52-2
M. Wt: 405.4g/mol
InChI Key: GKULZHILYDOFBX-UHFFFAOYSA-N
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Description

6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a potent and cell-permeable inhibitor of the enzyme Poly(ADP-ribose) polymerase (PARP), a key player in the cellular DNA damage response. This compound functions by competitively binding to the NAD+ site of PARP, effectively blocking its catalytic activity and preventing the repair of single-strand DNA breaks. Research indicates that this molecule is a highly effective PARP-1 inhibitor, exhibiting significant potency in biochemical assays. Its primary research value lies in its application as a chemosensitizing and radiosensitizing agent; by inhibiting PARP-mediated DNA repair in cancer cells, it exacerbates the cytotoxicity of DNA-damaging chemotherapeutics and ionizing radiation, leading to enhanced tumor cell death. Studies have shown that this compound can potentiate the effects of the alkylating agent temozolomide. Furthermore, it serves as a crucial pharmacological tool for investigating the complex roles of PARP in various cellular processes, including the regulation of transcription, inflammation, and the induction of cell death pathways like parthanatos. Its utility extends to basic research on DNA repair mechanisms and the development of novel combination cancer therapies.

Properties

IUPAC Name

6-benzoyl-2-(3,5-dimethylphenyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H19NO3/c1-16-13-17(2)15-19(14-16)28-26(30)22-10-6-9-20-21(11-12-23(24(20)22)27(28)31)25(29)18-7-4-3-5-8-18/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKULZHILYDOFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C4C(=C(C=C3)C(=O)C5=CC=CC=C5)C=CC=C4C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801155086
Record name 6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331972-52-2
Record name 6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331972-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801155086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Phthalic Anhydride Cyclization with Amine Derivatives

A foundational approach involves cyclizing phthalic anhydride derivatives with substituted amines. For 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, this method proceeds via:

  • Precursor Synthesis :

    • 3,5-Dimethylaniline reacts with bromophthalic anhydride in acetic acid at 80–90°C for 6 h to form 2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione.

    • Yields typically range from 70–85%, with purity >95% confirmed by HPLC.

  • Benzoylation :

    • The intermediate undergoes Friedel-Crafts acylation using benzoyl chloride (1.2 eq) and AlCl₃ (1.5 eq) in dichloromethane at 0°C → 25°C over 12 h.

    • Quenching with ice-water followed by extraction (EtOAc) and column chromatography (hexane:EtOAc = 3:1) yields the title compound in 68–72% yield.

Table 1 : Key Parameters for Cyclization-Acylation Sequence

ParameterOptimal ValueImpact on Yield
Reaction Temperature0°C → 25°C (gradient)+18% vs. isothermal
AlCl₃ Equivalents1.5<1.2 eq: incomplete acylation
Chromatography EluentHexane:EtOAc (3:1)Purity >98%

Functionalization of Preformed Isoquinoline Cores

Direct Benzoyl Group Installation via Suzuki-Miyaura Coupling

An alternative route modifies preassembled isoquinoline frameworks through cross-coupling:

  • Borylation of Halogenated Precursors :

    • 6-Bromo-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes Miyaura borylation with bis(pinacolato)diboron (1.1 eq) and Pd(dppf)Cl₂ (5 mol%) in dioxane at 80°C for 8 h.

  • Coupling with Benzoyl Derivatives :

    • The boronated intermediate reacts with benzoyl chloride (1.05 eq) under Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, H₂O/dioxane) at 100°C for 12 h.

    • Isolated yields: 65–70% after silica gel purification.

Key Advantages :

  • Avoids harsh Friedel-Crafts conditions

  • Enables late-stage diversification (e.g., substituted benzoyl groups)

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Large-scale synthesis (≥1 kg batches) employs flow chemistry to enhance efficiency:

  • Reactor Design :

    • Tubular reactor (ID 2 mm, L = 10 m) with static mixers

    • Residence time: 30 min at 120°C

  • Catalyst Recycling :

    • AlCl₃ recovery via aqueous NaOH treatment achieves 92% reuse efficiency

Table 2 : Batch vs. Flow Synthesis Metrics

MetricBatch ProcessFlow Process
Reaction Time12 h0.5 h
Yield68%73%
Solvent Consumption15 L/kg8 L/kg

Purification and Characterization Protocols

Chromatographic Purification

Final purification uses gradient elution on silica gel:

  • Mobile Phase : Hexane → EtOAc (0–40% over 60 min)

  • Purity Criteria :

    • HPLC: ≥99% (C18 column, MeCN/H₂O = 70:30)

    • Residual solvents: <500 ppm (ICH Q3C guidelines)

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.52 (d, J = 7.8 Hz, 2H, Ar-H), 7.89–7.82 (m, 5H, benzoyl-H), 2.42 (s, 6H, CH₃).

  • IR (KBr): 1705 cm⁻¹ (C=O stretch), 1598 cm⁻¹ (aromatic C=C).

Comparative Analysis of Methodologies

Table 3 : Synthesis Route Efficiency Comparison

MethodYield (%)Purity (%)Scalability
Cyclization-Acylation68–7298–99Moderate
Suzuki Coupling65–7097–98High
Flow Chemistry73–7599+Industrial

Challenges and Optimization Strategies

Byproduct Formation in Friedel-Crafts Acylation

Common issues include:

  • Ortho-Benzoylation : Minimized by using excess AlCl₃ (1.5 eq) and low temperatures

  • Demethylation : Controlled via reaction time limitation (<14 h)

Palladium Removal in Cross-Coupling Routes

Post-reaction treatment with:

  • 10% aqueous EDTA (3 washes) reduces Pd content to <2 ppm

Chemical Reactions Analysis

Types of Reactions

6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Substituent Effects on Optical and Electronic Properties

The optical behavior of 1,8-naphthalimides is highly dependent on substituent type and position. Key comparisons include:

Compound Substituent (Position 6) Substituent (Position 2) Key Findings
Target compound Benzoyl 3,5-Dimethylphenyl Expected strong solvatochromism due to benzoyl’s electron-withdrawing nature .
6-Phenyl-2-(tridecan-7-yl) derivative (3a) Phenyl Tridecan-7-yl (alkyl chain) Exhibits large Stokes shifts (Δλ = 120 nm) and solvatochromism in polar solvents.
NI3 (6-Allylamino-2-dimethylaminoethyl) Allylamino Dimethylaminoethyl Fluorescence intensity pH-dependent; acts as a metal ion sensor (Cu²⁺, Fe³⁺).
6-Nitro-2-(pyridin-4-ylmethyl) (NI0) Nitro Pyridinylmethyl Nitro group quenches fluorescence; used as a precursor for reduced forms.

Analysis :

  • Unlike NI3’s amino groups, the target lacks protonatable sites, limiting pH sensitivity but increasing stability in acidic environments .

Analysis :

  • The target’s benzoyl group is less reactive than bromine (Br-BQL) or alkyl halides (compound 2), limiting its utility in cross-coupling but enhancing stability .

Analysis :

Analysis :

  • The target’s lack of amino groups limits CO2 capture utility but may favor organic phase sensing (e.g., hydrophobic pollutants) .

Biological Activity

6-Benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound characterized by a unique structural framework that incorporates a benzo[de]isoquinoline core. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are influenced by its specific functional groups. The molecular formula for this compound is C27H19NO3, with a molar mass of 405.44 g/mol.

Structural Characteristics

The structure of this compound features:

  • A benzoyl group that may enhance lipophilicity and facilitate interactions with biological membranes.
  • A 3,5-dimethylphenyl substituent that could influence the compound's binding affinity to various biological targets.

1. Anticancer Activity

Compounds with similar benzo[de]isoquinoline structures have exhibited anticancer properties. For instance, benzo[de]isoquinolinediones have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of topoisomerase enzymes and modulation of cell cycle progression.

2. Antibacterial Properties

Research indicates that derivatives of isoquinoline exhibit antibacterial activity against a range of pathogens. The presence of the benzoyl group may enhance this activity by improving the compound's ability to penetrate bacterial membranes.

3. Antioxidant Activity

The dione functional groups present in the structure suggest potential antioxidant properties. Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress in biological systems.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The synthesis process may include:

  • Alkylation reactions to introduce the benzoyl and dimethylphenyl groups.
  • Oxidation steps to form the dione functionality.

Optimization of reaction conditions such as temperature and solvent choice is crucial for enhancing yield and purity.

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesUnique Aspects
6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dioneC18H12N2O2Amino substitutionExhibits different biological activities due to amino group
2-benzyl-6-hydroxybenzo[de]isoquinoline-1,3(2H)-dioneC19H13NO3Hydroxy groupFocus on neuroprotective properties
6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dioneC22H20BrN2O3Bromo substitutionInvestigated for antibacterial activity

Case Studies

While specific case studies on this compound are scarce, several studies on related compounds provide insights into their biological activities:

  • Anticancer Mechanisms : A study demonstrated that isoquinolinediones can inhibit cancer cell proliferation by inducing apoptosis through mitochondrial pathways.
  • Antibacterial Efficacy : Research has shown that certain benzo[de]isoquinolines exhibit significant antibacterial activity against Gram-positive bacteria, suggesting similar potential for this compound.

Q & A

Basic: What are the standard synthetic protocols for preparing 6-benzoyl-2-(3,5-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its derivatives?

The synthesis typically involves a multi-step process starting with naphthalic anhydride derivatives. Key steps include:

  • Acylation : Introducing the benzoyl group at the 6-position via Friedel-Crafts acylation or nucleophilic substitution under acidic conditions.
  • Substitution : Reacting with 3,5-dimethylaniline to form the 2-(3,5-dimethylphenyl) substituent, often using Knoevenagel condensation or nucleophilic aromatic substitution.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/DMF mixtures.

For example, derivatives with nitro or amino groups (e.g., 6-nitro analogs) require nitration followed by reduction steps . Yield optimization (85–91%) is achieved by controlling reaction time (6–12 hours) and temperature (80–120°C) .

Basic: How are structural and purity characteristics validated for this compound?

A combination of spectroscopic and analytical methods is used:

  • 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.53–8.36 ppm, carbonyl signals at δ 168–170 ppm) .
  • IR Spectroscopy : Detect carbonyl stretching vibrations (1701–1676 cm⁻¹) and NH/OH groups (3440 cm⁻¹) .
  • Mass Spectrometry (ESI–MS) : Verify molecular ion peaks (e.g., m/z 198 [M+H]+ for core structures) .
  • Melting Point Analysis : Compare observed values (e.g., 262–264°C for unsubstituted analogs) with literature data .

Advanced: How can computational modeling predict the electronic properties of this compound?

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and exact exchange corrections is recommended to study:

  • HOMO-LUMO gaps : Assess charge-transfer capabilities for fluorescence or photodynamic applications.
  • Solvent Effects : Use continuum solvation models (e.g., PCM or COSMO) to simulate polar environments .
  • Spin–Spin Coupling : Predict NMR chemical shifts via gauge-including atomic orbital (GIAO) methods .

For example, studies on similar naphthalimide derivatives show HOMO-LUMO gaps of ~3.2 eV, correlating with experimental UV-Vis absorption maxima at 360 nm .

Advanced: What strategies resolve contradictions in substituent effects on bioactivity?

When substituents yield conflicting activity trends (e.g., nitro vs. amino groups), use:

  • Multivariate Analysis : Correlate electronic (Hammett σ constants) and steric (Taft parameters) effects with bioassay data.
  • Docking Studies : AutoDock Vina or Schrödinger Suite to map interactions with target proteins (e.g., DNA topoisomerase for anticancer activity) .
  • SAR Tables : Compare analogs systematically (see example below):
Substituent (Position)Antimicrobial IC₅₀ (µg/mL)Anticancer IC₅₀ (µM)
6-Nitro12.58.2
6-Amino25.0>50
6-Benzoyl15.310.5

Data adapted from .

Advanced: How are photophysical properties tailored for fluorescence-based applications?

To design probes (e.g., Fe³⁺ sensors or security inks):

  • Schiff Base Functionalization : Introduce electron-donating groups (e.g., morpholinoethyl) at the 2-position to enhance Stokes shifts (Δλ ~100 nm) .
  • Solvent Polarity Screening : Test in acetonitrile/water mixtures to optimize quantum yields (ΦPL ~0.85 in aqueous media) .
  • Aggregation-Induced Emission (AIE) : Incorporate bulky groups (e.g., thianthrenyl) to restrict intramolecular rotation and enhance solid-state fluorescence .

For instance, 5-hydroxy-2-((pyren-1-ylmethylene)amino) derivatives exhibit yellow fluorescence (λem = 550 nm) under UV light, ideal for anti-counterfeiting inks .

Advanced: What methodologies assess cytotoxicity and mechanistic pathways in cancer research?

  • MTT Assays : Use MCF7 and MDA-MB-231 cell lines with 24–48 hour exposure to determine IC₅₀ values (e.g., 10.5 µM for 6-benzoyl derivatives) .
  • Apoptosis Markers : Measure caspase-3/7 activation via fluorometric assays.
  • ROS Detection : Employ DCFH-DA probes to quantify reactive oxygen species generation.
  • Comparative Genomics : RNA sequencing to identify differentially expressed genes (e.g., p53 or Bcl-2 pathways) .

Basic: What safety protocols are critical for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize acidic byproducts before aqueous disposal .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15 minutes .

Advanced: How are solvent effects on spectral properties quantified?

Use the Lippert-Mataga equation to correlate Stokes shifts (Δν) with solvent polarity (Δf):

Δν=2hc(μeμg)2Δf+constant\Delta \nu = \frac{2}{hc} \left( \mu_e - \mu_g \right)^2 \Delta f + \text{constant}

Where:

  • μe\mu_e and μg\mu_g: Dipole moments in excited/ground states.
  • Δf=ε12ε+1n212n2+1\Delta f = \frac{\varepsilon - 1}{2\varepsilon + 1} - \frac{n^2 - 1}{2n^2 + 1}.

For 6-benzoyl derivatives, polar solvents (e.g., DMF) induce redshifted absorption (λmax = 370 nm) vs. nonpolar solvents (λmax = 345 nm in hexane) .

Advanced: How do steric and electronic factors influence reaction pathways in derivative synthesis?

  • Steric Effects : Bulky 3,5-dimethylphenyl groups slow nucleophilic substitution at the 2-position, requiring elevated temperatures (120°C vs. 80°C for unsubstituted analogs) .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) activate the naphthalimide core for electrophilic aromatic substitution, while electron-donating groups (e.g., amino) favor Michael addition pathways .

Basic: What analytical techniques are used to study stability under varying conditions?

  • Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C indicates thermal stability .
  • UV-Vis Spectroscopy : Monitor absorbance changes under UV light (λ = 254 nm) to assess photodegradation.
  • HPLC : Track hydrolysis products in acidic/basic buffers (pH 1–13) over 24 hours .

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